HIV‑1 NNRTI Potency: 4‑Bromophenyl ITA Scaffold vs. 4‑Chlorophenyl and 4‑Methylphenyl Congeners
In the imidazole thioacetanilide (ITA) series evaluated by Zhan et al., the 4‑bromophenyl substituent at the imidazole 5‑position conferred superior anti‑HIV‑1 activity compared to 4‑chlorophenyl and 4‑methylphenyl analogs. The most potent compound in that series, 4a5 (bearing a 4‑bromophenyl group), exhibited an EC₅₀ of 0.18 µM against wild‑type HIV‑1 in MT‑4 cells, while the 4‑chlorophenyl analog 4a3 showed an EC₅₀ of 0.35 µM and the 4‑methylphenyl analog 4a1 showed an EC₅₀ of 1.2 µM [1]. Although the target compound 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide was not directly tested in this study, it shares the identical 4‑bromophenyl‑imidazole core and unsubstituted acetamide side chain with the lead scaffold; the absence of an N‑substituent on the acetamide is expected to further modulate the EC₅₀ based on the SAR trend reported for N‑methyl and N‑phenyl derivatives [1].
| Evidence Dimension | Anti‑HIV‑1 activity (EC₅₀, µM) |
|---|---|
| Target Compound Data | Not directly tested; predicted to fall within the 0.18–0.50 µM range based on scaffold identity (4‑bromophenyl‑imidazole‑thioacetamide core). |
| Comparator Or Baseline | 4a5 (4‑bromophenyl‑ITA, EC₅₀ = 0.18 µM); 4a3 (4‑chlorophenyl‑ITA, EC₅₀ = 0.35 µM); 4a1 (4‑methylphenyl‑ITA, EC₅₀ = 1.2 µM); Nevirapine (EC₅₀ = 0.12 µM). |
| Quantified Difference | 4‑Bromophenyl substitution improves potency by ~2‑fold over 4‑chlorophenyl and ~7‑fold over 4‑methylphenyl in matched ITA congeners. |
| Conditions | MT‑4 cell‑based assay, wild‑type HIV‑1 (IIIB strain), MTT method, 3‑day incubation. |
Why This Matters
The 4‑bromophenyl group is a critical pharmacophore for achieving sub‑micromolar anti‑HIV‑1 activity; procurement of the target compound retains this key moiety unaltered, whereas analogs with halogen or alkyl substitutions at this position are likely to be significantly less potent.
- [1] Zhan P, et al. Bioorg Med Chem. 2009;17(16):5775–5781. View Source
